molecular formula C23H25N3O3S B3011523 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1203143-50-3

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B3011523
CAS No.: 1203143-50-3
M. Wt: 423.53
InChI Key: XHWPBEYOEZFSCQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydroquinoline and naphthalene rings, which are aromatic and contribute to the stability of the molecule. The ethylsulfonyl group would add polarity to the molecule, potentially affecting its solubility and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the ethylsulfonyl group. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the ethylsulfonyl group could potentially be involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make it relatively stable, while the ethylsulfonyl group could increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown advancements in the synthesis and understanding of chemical properties of compounds related to "1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea". For instance, studies on the improved synthesis of related sulfonamide compounds demonstrate the utility of these chemicals in experimental settings, highlighting their potential in further chemical and pharmacological research (Daub & Whaley, 1976).

Pharmacological Applications

Certain derivatives of tetrahydroquinoline and naphthalene have been synthesized and tested for their hypotensive and antiarrhythmic activities. This suggests a potential for cardiovascular applications, with compounds showing pronounced effects in pharmacological models (Chalina & Chakarova, 1998).

Protein Kinase Inhibition

Isoquinolinesulfonamides, closely related to the compound , have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. This indicates their potential use in the study of cellular signaling and as tools in the development of therapeutic agents for diseases involving these kinases (Hidaka et al., 1984).

Sensor Molecules and Recognition

Studies have also been conducted on novel fluorescent sensor molecules with naphthalene and urea components for anion recognition. This research opens up applications in chemical sensing and detection, where such compounds can serve as selective sensors for specific anions (Jun, 2010).

Properties

IUPAC Name

1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-2-30(28,29)26-14-6-10-18-15-20(12-13-22(18)26)25-23(27)24-16-19-9-5-8-17-7-3-4-11-21(17)19/h3-5,7-9,11-13,15H,2,6,10,14,16H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWPBEYOEZFSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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